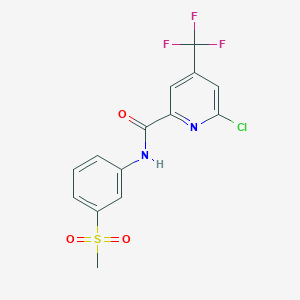

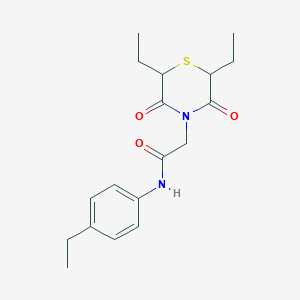

![molecular formula C15H11ClN2O3 B2452258 2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid CAS No. 338978-62-4](/img/structure/B2452258.png)

2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid

Descripción general

Descripción

“2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid” is a benzimidazole . It has a molecular formula of C15H11ClN2O3 . The average mass is 302.713 Da and the monoisotopic mass is 302.045807 Da .

Synthesis Analysis

The synthesis of benzimidazoles, which includes “this compound”, has been studied extensively . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . This procedure employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization .Molecular Structure Analysis

The InChI string for “this compound” isInChI=1S/C15H11ClN2O3/c16-11-6-7-12-13(8-11)18(21-9-14(19)20)15(17-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) . The SMILES string is C1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)O)C=C(C=C3)Cl .

Aplicaciones Científicas De Investigación

Chemical Properties and Biological Activities

Ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids, which share structural similarities with 2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid, have been synthesized and extensively studied. The chemical properties of these esters, including their reactions like hydrolysis, decarboxylation, hydrazinolysis, and hydrazone formation, have been a focal point of research. These compounds have exhibited a range of biological activities, such as fungicidal, antimicrobial, antiarrhythmic effects, and the ability to influence brain rhythmogenesis (Anisimova et al., 2011).

Synthesis and Anticancer Evaluation

Another aspect of research involves the synthesis and characterization of complex benzimidazole derivatives. For instance, a study involved the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole. These compounds were evaluated for their anticancer properties in vitro against various cancer cell lines, showing activity particularly against breast cancer cells (Salahuddin et al., 2014).

Synthesis Methods and Derivative Studies

Moreover, research has been conducted on the synthesis methods for benzimidazolyl-1-acetic acid derivatives. A straightforward method was developed to obtain esters of benzimidazolyl-1-acetic acid and its 2-alkyl (or aralkyl) derivatives. The method involved the reaction of benzimidazoles with esters of chloroacetic or bromoacetic acid in specific conditions, simplifying the synthesis of amides of these acids (Kochergin et al., 1993).

Photolytic Transformation Studies

A study on the photolytic transformation of diclofenac and its transformation products is also worth noting. Though not directly about this compound, the study on similar compounds can provide insights into the behavior of related chemical structures under specific conditions like UV irradiation. The study explored the transformation pathways and kinetics, offering a detailed understanding of the chemical behavior of such compounds in aqueous solutions (Eriksson, Svanfelt, & Kronberg, 2010).

Mecanismo De Acción

Target of Action

It is a derivative of benzimidazoles , which are known to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and h-sgk (human serum and glucocorticoid dependent kinase) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Benzimidazoles, in general, interact with their targets by binding to the active site, thereby inhibiting the function of the target proteins . This interaction can lead to changes in cellular processes, such as cell cycle progression and cell volume regulation .

Biochemical Pathways

Given its structural similarity to benzimidazoles, it may affect pathways related to cell cycle regulation and cell volume regulation .

Pharmacokinetics

The rate of reaction of similar compounds is known to be influenced by the substituents in the aromatic ring and the ph of the environment .

Result of Action

Based on the known effects of benzimidazoles, it can be inferred that this compound may lead to changes in cell cycle progression and cell volume regulation .

Action Environment

The action, efficacy, and stability of 2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of reaction of this compound . Additionally, the presence of other substituents in the aromatic ring can also influence its reactivity .

Propiedades

IUPAC Name |

2-(6-chloro-2-phenylbenzimidazol-1-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c16-11-6-7-12-13(8-11)18(21-9-14(19)20)15(17-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWURJTBVNPJIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)O)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2452176.png)

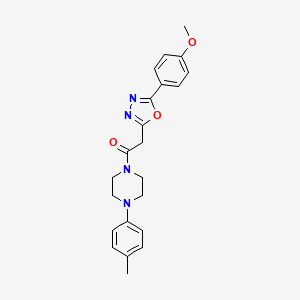

![4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2452177.png)

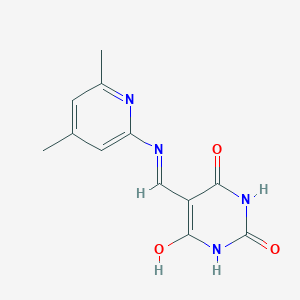

![9-benzyl-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2452181.png)

![4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2452185.png)

![2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2452190.png)

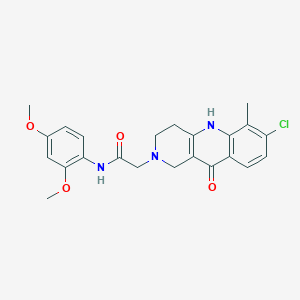

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2452192.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2452194.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate](/img/structure/B2452197.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2452198.png)